Due to the presence of a fluorine and an iodine atom, 1-Fluoro-3-iodobenzene can act as a versatile building block for organic synthesis. The carbon-fluorine bond is relatively unreactive, allowing chemists to selectively modify the iodine position. Additionally, the iodine group can be readily substituted for other functional groups through various reactions, potentially leading to the creation of complex organic molecules ().
The specific properties of 1-Fluoro-3-iodobenzene, such as its electrical conductivity or fluorescence, might be of interest for material science research. However, there is currently limited information on its application in this field.
Some scientific databases mention 1-Fluoro-3-iodobenzene in connection with research on Plasmodium falciparum, the parasite responsible for malaria (). However, the specific details of this research are not publicly available.
1-Fluoro-3-iodobenzene is an organic aromatic compound with the chemical formula C6H4FI. It is a colorless liquid at room temperature []. Due to the presence of a highly electronegative fluorine atom and a bulky iodine atom, 1-Fluoro-3-iodobenzene is a valuable intermediate in organic synthesis, particularly for the introduction of the fluoroiodophenyl group into various target molecules [].
1-Fluoro-3-iodobenzene has a six-membered carbon ring (benzene ring) with a fluorine atom attached at the first position (carbon number 1) and an iodine atom attached at the third position (carbon number 3). The presence of these substituents disrupts the symmetry of the benzene ring, making it a non-aromatic compound.
Here are some notable aspects of its structure:
1-Fluoro-3-iodobenzene can participate in various chemical reactions due to the presence of the reactive fluorine and iodine substituents. Here are some relevant examples:
Example: Reaction with cupران (Cuprate) reagent (Nu - CuR) to form a fluorophenyl derivative [].
C6H4FI (1-Fluoro-3-iodobenzene) + RCu (Cuprate reagent) -> C6H4F-R (Fluorophenyl derivative) + CuI (Copper iodide)
The C-I bond can be exploited in cross-coupling reactions using transition metal catalysts like palladium or nickel. These reactions allow the introduction of various functional groups like alkenes, alkynes, or other aromatic rings.
The iodine atom can be directly replaced with other metals like lithium or magnesium using strong organometallic reagents like n-butyllithium (n-BuLi). These organometallic intermediates can further react with various electrophiles to form new C-C bonds.
Irritant